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Compound of Interest

Compound Name:
Hexyl[2-(morpholin-4-

yl)ethyl]amine

CAS No.: 100392-32-3

Cat. No.: B2423762

Get Quote

Compound Identity & Profile
This guide provides a comprehensive spectroscopic breakdown for Hexyl[2-(morpholin-4-
yl)ethyl]amine, a secondary amine intermediate often utilized in medicinal chemistry as a

linker or solubility-enhancing motif.
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Property Detail

IUPAC Name -Hexyl-2-(morpholin-4-yl)ethan-1-amine

Common Name -Hexyl-2-morpholinoethylamine

Molecular Formula

C

H

N

O

Molecular Weight 214.35 g/mol

Core Structure
Morpholine ring fused to a hexyl chain via an

ethylamino bridge

Key Functionality
Tertiary amine (ring), Secondary amine (linker),

Ether (ring)

Synthesis Protocol (Self-Validating)
To ensure the integrity of the spectroscopic data, the compound must be synthesized with high

purity. The most robust method is Reductive Amination, which avoids over-alkylation common

in direct alkyl halide substitutions.

Workflow: Reductive Amination
Reagents: 4-(2-Aminoethyl)morpholine (1.0 eq), Hexanal (1.0 eq), Sodium

Triacetoxyborohydride (STAB, 1.4 eq), Dichloromethane (DCM), Acetic Acid (cat.).

Imine Formation: Dissolve 4-(2-aminoethyl)morpholine in anhydrous DCM. Add Hexanal

dropwise at 0°C. Stir for 30 minutes to allow pre-equilibrium imine formation.

Reduction: Add STAB portion-wise. The mild nature of STAB prevents reduction of the

aldehyde before imine formation.

Quench & Workup: Quench with sat. NaHCO
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. Extract with DCM. The product remains in the organic layer; the secondary amine is basic
but less polar than the starting primary amine.

Purification: If necessary, purify via amine-functionalized silica or distillation (high boiling

point expected, >120°C @ 1mmHg).

Reaction Scheme (DOT Visualization)
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DCM, AcOH

Click to download full resolution via product page

Caption: One-pot reductive amination pathway utilizing STAB for selective mono-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by three distinct regions: the morpholine ring system, the

ethylene bridge, and the hexyl chain.

H NMR Data (300 MHz, CDCl )
Note: Chemical shifts (

) are calibrated to TMS (0.00 ppm).
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Position (ppm) Multiplicity Integral
Assignment
Logic

Morpholine O-

CH 3.70 - 3.72
Triplet (

Hz)
4H

Characteristic

deshielded ether

protons.

Linker N-CH 2.68 - 2.75 Triplet 2H

Methylene

adjacent to the

secondary amine

(hexyl side).

Hexyl

-CH
2.58 - 2.62 Triplet 2H

Methylene of the

hexyl chain

adjacent to NH.

Linker Morph-CH 2.48 - 2.52 Triplet 2H

Methylene

adjacent to the

tertiary

morpholine

nitrogen.

Morpholine N-CH 2.42 - 2.46 Broad Triplet 4H

Ring nitrogens,

shielded relative

to the ether

protons.

Amine NH 1.5 - 1.8 Broad Singlet 1H

Exchangeable;

shift varies with

concentration/sol

vent.

Hexyl Bulk CH 1.25 - 1.35 Multiplet 8H

Overlapping

signals for hexyl

C2-C5 carbons.

Hexyl Terminal

CH 0.88 - 0.90 Triplet 3H
Classic terminal

methyl group.
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C NMR Data (75 MHz, CDCl )
Ether Carbons (Morpholine): 67.0 ppm

Amine Carbons (Morpholine): 53.8 ppm

Bridge Carbons:

Morpholine-side (

): 58.0 ppm

Hexyl-side (

): 46.5 ppm

Hexyl Chain:

-Carbon (

): 50.2 ppm

Terminal Methyl: 14.1 ppm

Internal Methylenes: ~31.8, 29.5, 27.0, 22.7 ppm

Infrared (IR) Spectroscopy
The IR spectrum confirms the transformation from a primary amine (doublet NH stretch) to a

secondary amine (singlet NH stretch) and retains the morpholine ether signature.
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Wavenumber (cm

)
Vibration Mode Functional Group Notes

3300 - 3350 N-H Stretch Secondary Amine

Weak, single band

(vs. doublet in starting

material).

2800 - 2960 C-H Stretch
Alkyl (sp

)

Strong intensity due to

hexyl chain and ring.

1450 - 1470
CH

Bend
Methylene Scissoring vibration.

1110 - 1120 C-O-C Stretch Ether

Diagnostic: Strong

band characteristic of

morpholine ring.

1130 - 1150 C-N Stretch Amine Medium intensity.

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (+ve). Theoretical Exact Mass:

214.2045 Da.

Fragmentation Pathway
The fragmentation is dominated by

-cleavage adjacent to the nitrogen atoms. The morpholine ring stability often leads to a high
abundance of the morpholinomethyl cation.
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m/z (approx) Ion Identity Mechanism

215 [M+H] Protonated molecular ion.

114

[Morpholine-CH=CH

]

McLafferty-like rearrangement

or inductive cleavage at ethyl

bridge.

100

[Morpholine-CH

]

Base Peak.

-cleavage at the ethyl bridge.

86 [Morpholine] Loss of the entire alkyl chain.

MS Fragmentation Logic (DOT Visualization)

[M+H]+ 
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Caption: Primary fragmentation pathway via ESI-MS showing the dominant alpha-cleavage

event.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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